molecular formula C41H56N4O11 B13720647 25-Desacetyl Rifampicin

25-Desacetyl Rifampicin

Cat. No.: B13720647
M. Wt: 780.9 g/mol
InChI Key: KUJZTIJOBQNKDR-ABEUPPPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Desacetyl Rifampicin is a metabolite of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound retains partial antimicrobial activity and plays a significant role in the pharmacokinetics and pharmacodynamics of rifampicin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 25-Desacetyl Rifampicin involves the deacetylation of rifampicin. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation typically involves the use of arylacetamide deacetylase, a liver esterase that catalyzes the removal of the acetyl group from rifampicin .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often employed to monitor the concentration of this compound during the production process .

Chemical Reactions Analysis

Types of Reactions: 25-Desacetyl Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Major Products Formed: The primary product formed from these reactions is this compound itself, which retains significant antimicrobial activity .

Scientific Research Applications

25-Desacetyl Rifampicin has several scientific research applications:

Mechanism of Action

The mechanism of action of 25-Desacetyl Rifampicin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound binds to the β-subunit of the RNA polymerase enzyme, preventing the transcription process .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its partial retention of antimicrobial activity after deacetylation. This characteristic makes it an important metabolite in the study of rifampicin’s pharmacokinetics and pharmacodynamics .

Properties

Molecular Formula

C41H56N4O11

Molecular Weight

780.9 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1

InChI Key

KUJZTIJOBQNKDR-ABEUPPPUSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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